1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanamine 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13562722
InChI: InChI=1S/C9H9ClF3N/c1-5(14)6-2-7(9(11,12)13)4-8(10)3-6/h2-5H,14H2,1H3
SMILES: CC(C1=CC(=CC(=C1)Cl)C(F)(F)F)N
Molecular Formula: C9H9ClF3N
Molecular Weight: 223.62 g/mol

1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanamine

CAS No.:

Cat. No.: VC13562722

Molecular Formula: C9H9ClF3N

Molecular Weight: 223.62 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanamine -

Specification

Molecular Formula C9H9ClF3N
Molecular Weight 223.62 g/mol
IUPAC Name 1-[3-chloro-5-(trifluoromethyl)phenyl]ethanamine
Standard InChI InChI=1S/C9H9ClF3N/c1-5(14)6-2-7(9(11,12)13)4-8(10)3-6/h2-5H,14H2,1H3
Standard InChI Key CAXPJHJRFCAJOV-UHFFFAOYSA-N
SMILES CC(C1=CC(=CC(=C1)Cl)C(F)(F)F)N
Canonical SMILES CC(C1=CC(=CC(=C1)Cl)C(F)(F)F)N

Introduction

Chemical Structure and Physicochemical Properties

1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanamine (C₉H₉ClF₃N) has a molecular weight of 223.62 g/mol and a density of 1.18 g/cm³ . The IUPAC name, 1-[3-chloro-5-(trifluoromethyl)phenyl]ethanamine, reflects its substitution pattern: a chlorine atom at the phenyl ring’s 3-position and a trifluoromethyl (-CF₃) group at the 5-position. The ethanamine group introduces chirality, with enantiomers exhibiting distinct biological activities .

Structural Analysis

The compound’s aromatic ring adopts a planar geometry, with substituents influencing electron distribution. The -CF₃ group’s strong electron-withdrawing effect reduces ring electron density, enhancing resistance to electrophilic substitution. Chlorine’s inductive effect further polarizes the ring, creating regions of high reactivity for nucleophilic attack.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₉ClF₃N
Molecular Weight (g/mol)223.62
Boiling Point (°C)184.1 (at 760 mmHg)
Flash Point (°C)72.2
Vapor Pressure (mmHg)0.746 (at 25°C)

Synthesis and Optimization

Diazotization-Amination Route

A common synthesis involves diazotization of 3-chloro-5-(trifluoromethyl)aniline using sodium nitrite (NaNO₂) and sulfuric acid (H₂SO₄) at 0–5°C, followed by reaction with ethylamine. This method yields 60–70% purity, requiring column chromatography for refinement.

Catalytic Amination

Alternative approaches employ palladium catalysts to couple 3-chloro-5-(trifluoromethyl)phenyl bromide with ethanamine. This method achieves higher yields (85–90%) but requires anhydrous conditions and elevated temperatures (80–100°C) .

Reaction Scheme:

C6H3Cl(CF3)Br+CH3CH2NH2Pd(PPh3)4C9H9ClF3N+HBr\text{C}_6\text{H}_3\text{Cl(CF}_3\text{)Br} + \text{CH}_3\text{CH}_2\text{NH}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{C}_9\text{H}_9\text{ClF}_3\text{N} + \text{HBr}

Biological Activity and Applications

Enzyme Inhibition

The compound’s trifluoromethyl group enhances binding to hydrophobic enzyme pockets. In Bacillus subtilis, derivatives inhibit Sfp phosphopantetheinyl transferase (PPTase), disrupting fatty acid synthesis .

Agrochemical Intermediates

Chiral analogs serve as precursors to fungicides like fluazinam. The -CF₃ group improves photostability and bioavailability, critical for field applications .

Comparative Analysis of Analogues

Table 2: Structural Analogues and Properties

Compound NameMolecular FormulaSimilarity Index
(R)-1-(3-CF₃-phenyl)ethanamineC₉H₁₀F₃N0.89
4-Chloro-2-(trifluoromethyl)benzylamineC₈H₈ClF₃N0.78

Future Directions

Asymmetric Synthesis

Developing enantioselective routes using chiral catalysts (e.g., BINAP-Pd complexes) could improve yield and purity of (S)-enantiomers for pharmaceutical use .

Green Chemistry

Investigating solvent-free amination or biocatalytic methods may reduce environmental footprint .

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